PD-1/PD-L1-IN-23

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PD-1/PD-L1-IN-23 is a small molecule inhibitor targeting the interaction between programmed death protein 1 (PD-1) and programmed death ligand 1 (PD-L1). This interaction plays a crucial role in immune checkpoint pathways, which are often exploited by cancer cells to evade the immune system. By inhibiting this interaction, this compound has the potential to restore the activity of effector T cells and enhance anti-tumor immunity .

Preparation Methods

The synthesis of PD-1/PD-L1-IN-23 involves several steps, including virtual screening, synthesis, and in vitro characterization. Researchers employ multistage virtual screening methods to predict new PD-1/PD-L1 ligands. The synthetic route typically involves the use of phenylboronic acid, palladium catalysts, and various organic solvents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

PD-1/PD-L1-IN-23 undergoes various chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and organic solvents like 1,4-dioxane. The major products formed from these reactions are biphenyl derivatives, which exhibit high tumor penetration and better pharmacokinetic properties .

Scientific Research Applications

PD-1/PD-L1-IN-23 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the mechanisms of immune evasion and to develop new therapeutic strategies. In medicine, this compound is being investigated for its potential to enhance the efficacy of cancer immunotherapy by blocking the PD-1/PD-L1 interaction. Additionally, it is used in the development of new classes of PD-L1 inhibitors with improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of PD-1/PD-L1-IN-23 involves the inhibition of the PD-1/PD-L1 interaction. This interaction sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against tumors. By blocking this interaction, this compound restores T cell activity, enhances anti-tumor immunity, and promotes the destruction of cancer cells. The molecular targets involved include PD-1 on T cells and PD-L1 on cancer cells .

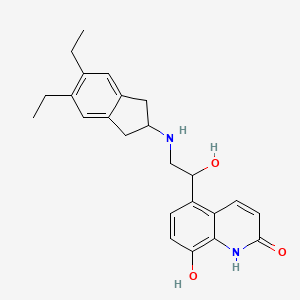

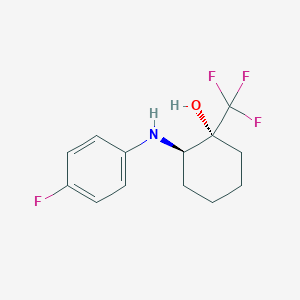

Comparison with Similar Compounds

PD-1/PD-L1-IN-23 is unique compared to other similar compounds due to its high tumor penetration and better pharmacokinetic properties. Similar compounds include biphenyl derivatives, imidazopyridines, and other small-molecule inhibitors targeting the PD-1/PD-L1 interaction. These compounds vary in their binding affinities, mechanisms of action, and clinical efficacy. This compound stands out due to its potential for oral bioavailability and reduced immunogenicity .

Conclusion

This compound is a promising small molecule inhibitor with significant potential in cancer immunotherapy. Its ability to block the PD-1/PD-L1 interaction and restore T cell activity makes it a valuable tool in scientific research and therapeutic development. Further studies are needed to fully understand its mechanisms and optimize its clinical applications.

Properties

Molecular Formula |

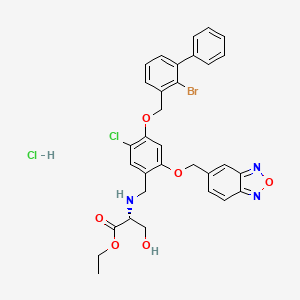

C32H30BrCl2N3O6 |

|---|---|

Molecular Weight |

703.4 g/mol |

IUPAC Name |

ethyl (2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-4-[(2-bromo-3-phenylphenyl)methoxy]-5-chlorophenyl]methylamino]-3-hydroxypropanoate;hydrochloride |

InChI |

InChI=1S/C32H29BrClN3O6.ClH/c1-2-40-32(39)28(17-38)35-16-23-14-25(34)30(15-29(23)41-18-20-11-12-26-27(13-20)37-43-36-26)42-19-22-9-6-10-24(31(22)33)21-7-4-3-5-8-21;/h3-15,28,35,38H,2,16-19H2,1H3;1H/t28-;/m1./s1 |

InChI Key |

RDOKDKCLEBIFLB-LNLSOMNWSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC=CC=C5)Br)Cl.Cl |

Canonical SMILES |

CCOC(=O)C(CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC=CC=C5)Br)Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11934433.png)

![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)

![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)

![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)

![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)

![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)

![heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B11934503.png)

![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)